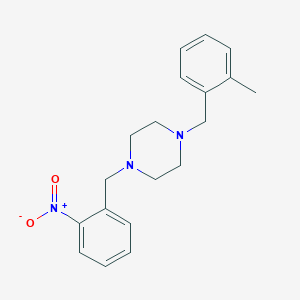
N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea, also known as MPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTU is a thiourea derivative that has been studied for its biological and chemical properties, including its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been found to exhibit anti-microbial properties, which can help fight against bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea for lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in cells. Additionally, N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been found to exhibit low toxicity, which makes it a safer option for lab experiments. However, one of the limitations of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea. One area of research is in the development of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea-based drug delivery systems for cancer treatment. Another area of research is in the creation of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea-based sensors for detecting various chemicals and pollutants. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea and its potential applications in various fields of scientific research.
Synthesemethoden
N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea can be synthesized by the reaction of 2-methyl-2-propen-1-ol with thiourea and 3-nitrobenzoyl chloride. The reaction occurs in the presence of a base and an organic solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of cancer. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has also been studied for its potential use in drug delivery systems due to its ability to target cancer cells specifically.
N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has also been studied for its potential applications in the field of materials science. It has been found to exhibit self-assembly properties, which can be used to create nanostructures for various applications. N-(2-methyl-2-propen-1-yl)-N'-(3-nitrophenyl)thiourea has also been studied for its potential use in the creation of sensors for detecting various chemicals and pollutants.
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8(2)7-12-11(17)13-9-4-3-5-10(6-9)14(15)16/h3-6H,1,7H2,2H3,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDSLCUMONHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylprop-2-enyl)-3-(3-nitrophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)

![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)

![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)
![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)
![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)
